molecular formula C21H28N4OS B2658343 4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1116002-31-3

4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2658343
CAS No.: 1116002-31-3
M. Wt: 384.54
InChI Key: VCTRPIXFJWOMFW-UHFFFAOYSA-N
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Description

4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

  • Synthesis and antimicrobial activity

    The compound has been studied in the context of synthesizing fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. These synthesized compounds, including similar structures to the given compound, have shown significant antifungal and antibacterial activities (Patel & Patel, 2010).

  • Antibacterial and antifungal activities

    Compounds with structures analogous to 4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide have demonstrated excellent activity against various microorganisms, suggesting its potential in developing new antimicrobial agents (Patel & Patel, 2010).

Pharmaceutical Research

  • CGRP receptor inhibitor

    A related compound has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is relevant in pharmaceutical research for developing treatments for conditions like migraine (Cann et al., 2012).

  • Potential anti-inflammatory and analgesic agents

    Some derivatives of quinazolinone, closely related to the specified compound, have been synthesized and screened for their potential anti-inflammatory and analgesic activity, indicating its relevance in pain management and inflammation treatment research (Farag et al., 2012).

Photostability and Photochemistry

  • Photochemical behavior

    The photochemical properties of compounds similar to the given chemical have been studied, revealing insights into their stability and behavior under light exposure, which is crucial for developing stable pharmaceutical formulations (Mella et al., 2001).

  • Luminescent properties and electron transfer

    Derivatives of the compound have been analyzed for their luminescent properties and photo-induced electron transfer, which is significant in the field of photophysics and materials science (Gan et al., 2003).

Structural and Chemical Analysis

  • Crystal structure analysis: The crystal structure of compounds related to the given chemical has been determined, providing insights into their molecular conformation and potential interactions, essential for drug design and development (Ullah & Altaf, 2014).

Properties

IUPAC Name

2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-16(2)17-7-9-18(10-8-17)23-20(26)15-27-21-22-12-11-19(24-21)25-13-5-3-4-6-14-25/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTRPIXFJWOMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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